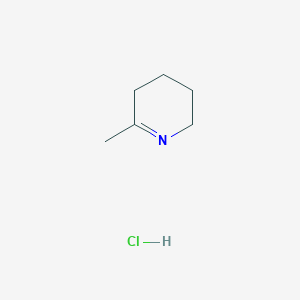
6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride is a chemical compound with the molecular formula C6H11N and a molecular weight of 97.16 g/mol . It is a derivative of tetrahydropyridine, a heterocyclic compound that has garnered interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride typically involves the hydrogenation of 6-methylpyridine. This process is carried out under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as Pd/C.
Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in more saturated tetrahydropyridine compounds .
Scientific Research Applications
6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the behavior of tetrahydropyridine derivatives in biological systems.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can cross the blood-brain barrier and is metabolized to active metabolites that exert their effects on neuronal cells. These metabolites can interact with enzymes and receptors, leading to various physiological responses .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in Parkinson’s disease research.
2,3,4,5-Tetrahydropyridine: A parent compound with similar structural features.
Uniqueness: 6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride is unique due to its specific methyl substitution, which imparts distinct chemical and biological properties. This substitution affects its reactivity and interaction with biological targets, making it valuable for specific research applications .
Properties
Molecular Formula |
C6H12ClN |
|---|---|
Molecular Weight |
133.62 g/mol |
IUPAC Name |
6-methyl-2,3,4,5-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-6-4-2-3-5-7-6;/h2-5H2,1H3;1H |
InChI Key |
VFJWSLOUGJGLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



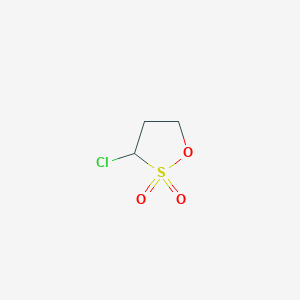
![Naphthalene, 1-[(chloromethyl)thio]-](/img/structure/B12517499.png)

![2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile](/img/structure/B12517516.png)
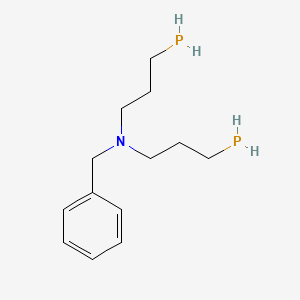
![N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B12517525.png)
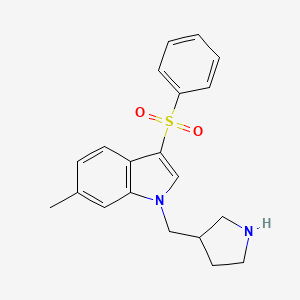
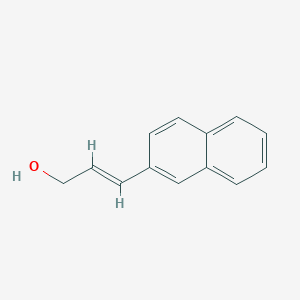
![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
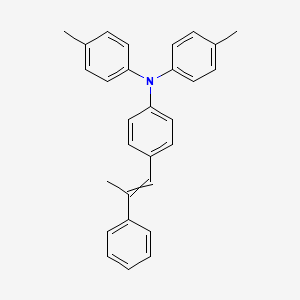
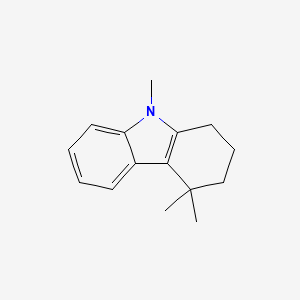
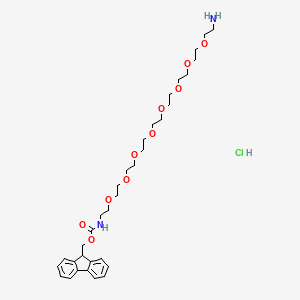
![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)
